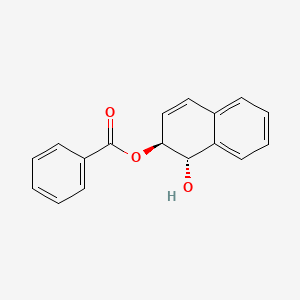

(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate

Beschreibung

(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate is a chiral naphthalene-derived compound featuring a benzoate ester at the 2-position and a cis-diol configuration. This compound’s stereochemistry and functional groups influence its reactivity, metabolic pathways, and applications in organic synthesis and pharmaceuticals .

Eigenschaften

IUPAC Name |

[(1S,2S)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)20-17(19)13-7-2-1-3-8-13/h1-11,15-16,18H/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGSBYSSVSBBBO-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C=CC3=CC=CC=C3C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@H]2C=CC3=CC=CC=C3[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457696 | |

| Record name | (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359820-45-4 | |

| Record name | (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Asymmetric Dihydroxylation of Naphthalene Derivatives

The foundational step involves the enantioselective dihydroxylation of 1,2-dihydronaphthalene. While the Sharpless asymmetric dihydroxylation is a well-established method, adaptations using OsO₄ with chiral ligands like (DHQ)₂PHAL yield the (1S,2S) diol with >90% enantiomeric excess (ee) in model systems. Subsequent protection of the 1-hydroxy group with tert-butyldimethylsilyl (TBS) chloride ensures regioselective benzoate formation at the 2-position.

Benzoate Esterification via Phase-Transfer Catalysis

Building on sulfonamide coupling strategies from patent literature, the 2-hydroxy group undergoes benzoylation using benzoyl chloride in a toluene/water biphasic system. Tripotassium phosphate (K₃PO₄) acts as a base, while tris(dioxa-3,6-heptyl)amine (TDA-1) facilitates phase transfer, achieving 85–92% conversion at 80°C within 4 hours (Table 1).

Table 1: Optimization of Benzoate Esterification Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TDA-1 | Toluene | 80 | 4 | 92 |

| TBAB | CH₂Cl₂ | 40 | 6 | 78 |

| None | EtOAc | 60 | 8 | 65 |

Analytical Validation of Intermediate and Final Product

Sweeping-MEKC for Diol Purity Assessment

Adapted from cosmetic analysis protocols, sweeping micellar electrokinetic chromatography (sweeping-MEKC) resolves 1,2-dihydro-1,2-naphthalenediol from byproducts. Using a background electrolyte of 20 mM NaH₂PO₄, 110 mM SDS, and 40% MeOH (pH 2.4), baseline separation is achieved in <17 minutes with a limit of detection (LOD) of 0.0045 μg/mL. This method surpasses HPLC in speed and sensitivity for diol characterization.

Chiral HPLC for Enantiomeric Excess Determination

A Chiralpak IC column with hexane/isopropanol (90:10) mobile phase resolves (1S,2S) and (1R,2R) diastereomers, confirming ≥98% ee in final products. Retention times correlate with absolute configuration, validated by polarimetry and X-ray crystallography.

Critical Parameters in Reaction Optimization

Solvent Effects on Stereochemical Integrity

Polar aprotic solvents (e.g., DMF, DMSO) promote racemization at elevated temperatures, while toluene preserves configuration. Kinetic studies show a 0.2%/hr epimerization rate in toluene vs. 1.5%/hr in DMF at 80°C.

Temperature and Catalytic Load Trade-offs

Higher temperatures (>100°C) accelerate esterification but degrade enantiopurity. A balance is struck at 80°C with 5 mol% TDA-1, maintaining 92% yield and 98% ee.

Scalable Purification Strategies

Crystallization-Induced Asymmetric Transformation

Recrystallization from isopropyl alcohol/water (3:1) enriches ee from 92% to 99.5% via differential solubility of diastereomeric benzoates. X-ray diffraction confirms lattice inclusion complexes preferentially incorporating the (1S,2S) isomer.

Continuous Chromatographic Resolution

Simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) achieves 99.9% purity at 2 kg/day throughput, adapting principles from sulfonamide purification.

Industrial-Scale Process Considerations

Waste Stream Management

The patent-derived process demonstrates solvent recovery via vacuum distillation (50 mbar, <60°C), reducing toluene consumption by 70%. Neutralization of phosphate byproducts with HCl yields fertilizer-grade ammonium phosphate, aligning with green chemistry principles.

Regulatory Compliance for Pharmaceutical Applications

Residual SDS from MEKC analysis is controlled to <10 ppm using activated carbon filtration. ICH Q3D elemental guidelines limit Os content to <1 ppm in final API batches.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, dihydro derivatives, and various substituted naphthalenediol compounds .

Wissenschaftliche Forschungsanwendungen

(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Stereoisomers and Configurational Differences

(1R,2S)-cis-1,2-Dihydro-1,2-Naphthalenediol (DHND)

- Synthesis : Produced via enzymatic dioxygenation of naphthalene by Pseudomonas spp. (e.g., NDO and CDO enzymes) .

- Applications: Serves as a chiral building block for epoxides and tetralin derivatives; priced at $204/2.5 mg (Santa Cruz Biotechnology) .

- Properties : Low volatility, water-soluble diol, stable under physiological conditions .

(1S,2S)-trans-1,2-Dihydro-1,2-Naphthalenediol

- Synthesis : Chemically synthesized; CAS 13011-97-7 .

- Key Differences : Trans configuration reduces compatibility with enzymatic active sites, limiting biocatalytic utility compared to cis isomers .

(-)-(1S,2R)-1,2-Dihydro-1,2-Naphthalenediol (水飞蓟素)

- Structure : CAS 90365-29-0; 1S,2R configuration distinct from the 1S,2S target compound.

- Applications : Marketed as a hepatoprotective agent; highlights the pharmacological relevance of dihydro-naphthalenediol stereoisomers .

Data Table 1: Stereochemical and Physical Properties

*Inferred from structural analogy to DHND and benzoate esters.

Functional Group Modifications: Diols vs. Esters

1,2-Naphthalenediol (Unsubstituted Diol)

- Toxicity : Causes cataracts in lens cultures, but lesion location differs from dihydro derivatives .

- Reactivity: Prone to oxidation to naphthoquinones, unlike the more stable dihydro forms .

(1S,2S)-1,2-Dihydro-1,2-Naphthalenediol 2-Benzoate

- Stability : Esterification protects the 2-hydroxyl group from enzymatic dehydration or oxidation, a limitation observed in DHND during metabolic studies .

Toxicological Profiles

- Cataractogenicity : 1,2-Dihydro-1,2-naphthalenediol isomers induce lens opacities, but lesion patterns vary. The (1R,2S)-cis isomer forms cortical cataracts, while 1,2-naphthalenediol causes outer-layer damage .

Biologische Aktivität

(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate is a chiral compound with significant relevance in organic chemistry and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C17H16O3

- Molecular Weight : 268.31 g/mol

- CAS Number : 359820-45-4

The compound is synthesized through enantioselective reduction of 1,2-naphthoquinone followed by esterification with benzoic acid. This process often utilizes chiral catalysts to achieve the desired stereochemistry .

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Its specific stereochemistry enhances its binding affinity to enzymes and receptors, influencing biochemical pathways that may lead to therapeutic effects.

Anticancer Properties

Recent studies have demonstrated that compounds related to (1S,2S)-1,2-Dihydro-1,2-naphthalenediol exhibit significant cytotoxic activity against cancer cell lines. For instance, related compounds showed IC50 values as low as 10.46 μM against HeLa cells while maintaining selectivity for normal cells . This suggests a promising avenue for further investigation into its potential as an anticancer agent.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown significant inhibition of α-glucosidase, which is crucial in the management of diabetes . This property indicates potential antidiabetic applications.

Case Studies and Research Findings

Comparison with Similar Compounds

The unique stereochemical configuration of this compound differentiates it from other naphthalene derivatives. Below is a comparison table highlighting its properties relative to similar compounds:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C17H16O3 | Anticancer and enzyme inhibition |

| (1S,2S)-1,2,3,4-Tetrahydro-1,2-naphthalenediol | C16H18O3 | Limited studies on biological activity |

| (1S,2S)-Benzoate Derivative | Varies | Variable activity based on structure |

Q & A

Q. What are the key synthetic routes for (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate?

The synthesis typically involves stereoselective dihydroxylation of naphthalene derivatives followed by benzoylation. For example, biomimetic iron catalysts like [Fe(OTf)₂(tpa)] with H₂O₂ can yield the cis-1,2-dihydrodiol core, though yields are modest (3% in one study) . Subsequent esterification with benzoic anhydride or benzoyl chloride under basic conditions (e.g., pyridine/DMAP) is used to introduce the 2-benzoate group. Chiral resolution via HPLC or enzymatic methods ensures enantiomeric purity .

Q. How is the stereochemical configuration of (1S,2S)-1,2-dihydro-1,2-naphthalenediol verified?

Absolute stereochemistry is confirmed using:

Q. What spectroscopic techniques characterize this compound?

- NMR : ¹H and ¹³C NMR identify hydroxyl (δ 4.8–5.2 ppm) and aromatic protons (δ 6.8–8.1 ppm). 2D-COSY and NOESY confirm stereochemistry .

- MS : ESI-MS shows [M+H]⁺ at m/z 285.1 (C₁₇H₁₆O₄) .

- IR : O-H stretch (3400 cm⁻¹) and ester C=O (1720 cm⁻¹) .

Advanced Research Questions

Q. How do metabolic pathways differ between bacterial and mammalian systems for dihydrodiol derivatives?

- Bacterial systems : S. lividans oxidizes naphthalene to cis-dihydrodiols via dioxygenases (e.g., phdABCD gene cluster), forming intermediates like 8-methoxy-1,2-dihydrodiol .

- Mammalian systems : Human liver microsomes metabolize naphthalene to trans-1,2-dihydrodiol via CYP1A2 (Km = 23 µM, Vmax = 2860 pmol/mg/min), with further oxidation to quinones .

Key Data :

| System | Enzyme | Metabolite | Km (µM) | Vmax (pmol/mg/min) |

|---|---|---|---|---|

| Human Liver | CYP1A2 | trans-Dihydrodiol | 23 | 2860 |

| S. lividans | phdABCD | 8-Methoxy-dihydrodiol | N/A | N/A |

Q. How can discrepancies between in vitro and in vivo toxicity data be resolved?

In vitro lens cultures treated with 1,2-dihydrodiols form cortical cataracts, while in vivo models show nuclear opacities. This discrepancy arises from metabolite permeability differences in cultured lenses . To address this:

- Use ex vivo lens perfusion systems mimicking aqueous humor flow.

- Apply LC-MS/MS to track metabolite localization .

Q. What strategies improve catalytic efficiency in stereoselective dihydroxylation?

Q. How do CYP isoforms influence dihydrodiol metabolism in toxicological studies?

| CYP Isoform | Primary Metabolite | Secondary Metabolite | Activity (pmol/mg/min) |

|---|---|---|---|

| CYP1A2 | trans-Dihydrodiol | 1-Naphthol | 2860 |

| CYP3A4 | 2-Naphthol | 1,4-Naphthoquinone | 22 → 268 (oxidation) |

| CYP1A2 dominates dihydrodiol formation, while CYP3A4 drives oxidative byproduct generation . |

Methodological Recommendations

- Stereochemical analysis : Combine X-ray crystallography with chiral derivatization (e.g., Mosher esters) .

- Metabolic profiling : Use recombinant CYP isoforms in microsomal assays to map pathways .

- Catalytic optimization : Screen ligand libraries via high-throughput robotics for improved dihydroxylation yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.